molecular formula C18H20ClNO2S B2824825 3-(3-Chlorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)propan-1-one CAS No. 1705223-23-9

3-(3-Chlorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)propan-1-one

Cat. No.: B2824825
CAS No.: 1705223-23-9
M. Wt: 349.87
InChI Key: GMPMSSRAWAKMMZ-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)propan-1-one is a synthetic chemical compound offered for research and development purposes. This molecule features a propan-1-one core linked to a 3-chlorophenyl group and a complex 1,4-thiazepane ring system that is further functionalized with a furan-2-yl substituent. The integration of a 1,4-thiazepane ring, a seven-membered heterocycle containing nitrogen and sulfur, is of significant interest in medicinal chemistry due to its potential for novel bioactivity . Similarly, the presence of both 3-chlorophenyl and furan-2-yl groups is a common structural motif in compounds investigated for various pharmacological activities . As a key intermediate, this compound can be utilized in the synthesis of more complex molecules, in the exploration of structure-activity relationships (SAR), and in the development of potential therapeutic agents. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Safety Data Sheet (SDS) for safe handling and storage procedures prior to use.

Properties

IUPAC Name

3-(3-chlorophenyl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2S/c19-15-4-1-3-14(13-15)6-7-18(21)20-9-8-17(23-12-10-20)16-5-2-11-22-16/h1-5,11,13,17H,6-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPMSSRAWAKMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the core thiazepane ring, followed by the introduction of the furan and chlorophenyl groups. Common reagents used in these reactions include thionyl chloride, furan, and chlorobenzene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazepane derivatives with different oxidation states.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted chlorophenyl derivatives.

Scientific Research Applications

3-(3-Chlorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous propan-1-one derivatives, focusing on substituent effects, ring systems, and functional group variations.

Substituent Variations on the Aromatic Ring

  • 3-Chloro-1-(thiophen-2-yl)propan-1-one (): This compound replaces the furan and thiazepane moieties with a thiophene ring. Thiophene’s higher aromaticity and electron-rich nature compared to furan may enhance electrophilic substitution reactivity. Synthesized via Friedel-Crafts acylation, this method contrasts with the likely multi-step synthesis required for the target compound’s thiazepane ring .
  • 1-(4-Fluorophenyl)-2-(methylamino)propan-1-one (): Substitution of chlorine with fluorine alters lipophilicity (Cl: LogP ~2.7 vs. F: LogP ~1.9) and metabolic stability. The methylamino group introduces a basic nitrogen, enabling salt formation—a feature absent in the target compound. Such differences could influence pharmacokinetics, such as blood-brain barrier penetration .
  • 2-(4-Bromo-2-chlorophenoxy)-1-(4-methylphenyl)propan-1-one (): A phenoxy substituent and bromine/chlorine dual halogenation enhance steric bulk and polarizability.

Heterocyclic Ring Systems

  • rac-3-(4-Chlorophenylthio)-1-(4-chlorophenyl)-3-(furan-2-yl)propan-1-one () :
    The thioether (C-S-C) linkage in place of the thiazepane’s sulfur and nitrogen atoms reduces ring strain and alters electronic properties. The thiazepane’s amine may participate in pH-dependent protonation, enhancing solubility in acidic environments compared to the thioether’s inertness .

  • 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (): A pyridinyl substituent introduces a hydrogen bond acceptor and basicity, while the hydroxyl group enables hydrogen bonding.

Glycosylated Derivatives

  • Naringin Dihydrochalcone (): This compound features a glucopyranosyl group, enhancing water solubility but limiting membrane permeability.

Data Table: Key Structural and Functional Comparisons

Compound Name Key Substituents/Rings Synthesis Method Notable Properties
Target Compound 3-Cl-C6H4, 1,4-thiazepane, furan Likely multi-step Conformational flexibility, moderate LogP
3-Chloro-1-(thiophen-2-yl)propan-1-one Thiophene Friedel-Crafts acylation High aromaticity, electron-rich
1-(4-Fluorophenyl)-2-(methylamino)propan-1-one 4-F-C6H4, methylamino Not specified Basic nitrogen, lower LogP
rac-3-(4-Cl-C6H4S)-1-(4-Cl-C6H4)-3-furan Thioether, furan Reduction (NaBH4) Thioether stability, no basic N
Naringin Dihydrochalcone Glucopyranosyl, hydroxy Glycosylation High solubility, poor permeability

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3-(3-Chlorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)propan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization to form the thiazepane ring and subsequent coupling of the chlorophenyl and furan moieties. Critical parameters include temperature control (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF), and catalysts (e.g., piperidine for condensation). Purification via column chromatography or recrystallization is essential to achieve >95% purity. Monitoring intermediates with TLC and adjusting stoichiometry of reagents (e.g., 1.2:1 molar ratio for amine-thiol reactions) can optimize yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR; ¹H/¹³C) confirms structural integrity, particularly the thiazepane ring (δ 3.5–4.0 ppm for N–CH₂–S) and furan protons (δ 6.3–7.4 ppm). Infrared (IR) spectroscopy identifies carbonyl stretches (~1700 cm⁻¹) and aromatic C–Cl bonds. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray diffraction (XRD) resolves crystal packing and stereochemistry .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer : Begin with in vitro assays:

  • Antimicrobial : Broth microdilution (MIC against Gram+/Gram– bacteria, fungi).
  • Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination).
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets). Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) to ensure reliability .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reaction mechanisms?

  • Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to compute frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and transition states. Use Multiwfn for bond order analysis and electron localization function (ELF) mapping to identify reactive sites. Compare calculated NMR/IR spectra with experimental data to validate accuracy .

Q. What strategies address discrepancies between computational predictions and experimental results?

  • Methodological Answer : Re-optimize geometries using solvent models (e.g., PCM for DMSO). Test alternative functionals (e.g., M06-2X for non-covalent interactions). For crystallographic mismatches, refine XRD data with SHELXL, adjusting thermal parameters and hydrogen bonding networks. Cross-validate with ab initio methods (MP2) for critical interactions .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodological Answer : Synthesize analogs with substituent variations (e.g., replacing Cl with F or Br on the phenyl ring; modifying the furan with thiophene). Test derivatives in parallel assays to correlate structural changes with activity. Use QSAR models (e.g., CoMFA) to predict bioactivity and prioritize targets. Validate docking poses (AutoDock Vina) against protein crystallography data .

Q. What crystallographic challenges arise in resolving its 3D structure, and how are they mitigated?

  • Methodological Answer : Challenges include low crystal quality and disorder in flexible thiazepane rings. Optimize crystallization via vapor diffusion (acetonitrile/water). Collect high-resolution data (≤1.0 Å) at synchrotron facilities. Use SHELXD for phase solving and Olex2 for refinement, applying restraints to disordered regions. Validate with R-factor convergence (<0.05) .

Q. What in silico approaches assess pharmacokinetics and toxicity early in development?

  • Methodological Answer : Predict ADMET properties using SwissADME (lipophilicity, BBB permeability) and ProTox-II (hepatotoxicity). Simulate metabolic pathways (CYP450 isoforms) with StarDrop. Compare with structurally similar compounds regulated under international treaties (e.g., WHO scheduling recommendations) to identify red flags .

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